

Inter-laboratory Comparison of N-Nitrosoanatabine (NAT) Measurement in Cigarettes

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Compound of Interest

Compound Name: *N-Nitrosoanatabine*

Cat. No.: *B013793*

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This guide provides a comparative analysis of analytical methodologies for the quantification of **N-Nitrosoanatabine** (NAT), a tobacco-specific nitrosamine (TSNA), in cigarette smoke. The data and protocols presented are derived from major inter-laboratory collaborative studies, primarily those conducted by the Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA). This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry and drug development to facilitate an understanding of the precision and comparability of different methods used in the industry.

Comparison of Analytical Methods

Two principal analytical techniques have been subject to collaborative studies for the measurement of TSNAs, including NAT, in cigarette smoke: Gas Chromatography with a Thermal Energy Analyser (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The latter has become the more prevalent method in recent years due to its enhanced specificity and sensitivity.

A significant collaborative study organized by CORESTA in 2011 led to the development of CORESTA Recommended Method (CRM) 75, which employs LC-MS/MS.^{[1][2]} This study involved 20 laboratories from 12 countries and assessed the method's performance under both ISO 3308 and Health Canada intense smoking conditions.^[1] Previously, CRM 63 utilized the GC-TEA method.^[1]

The following tables summarize the reproducibility data from the 2011 CORESTA collaborative study for NAT measurement using the LC-MS/MS method under different smoking regimes. Reproducibility (R) is a measure of the inter-laboratory precision.

Table 1: Reproducibility (R) of **N-Nitrosoanatabine** (NAT) Measurement under ISO 3308 Smoking Conditions

Product	Mean NAT Yield (ng/cig)	Reproducibility (R)	R as % of Mean
CM6	104.7	50.1	47.9%
1R5F	42.6	24.7	58.0%
3R4F	134.6	63.3	47.0%
Full Flavor 100s	200.1	104.5	52.2%
Lights 100s	125.9	63.8	50.7%

Table 2: Reproducibility (R) of **N-Nitrosoanatabine** (NAT) Measurement under Health Canada Intense Smoking Conditions

Product	Mean NAT Yield (ng/cig)	Reproducibility (R)	R as % of Mean
CM6	316.4	148.7	47.0%
1R5F	148.0	122.9	83.0%
3R4F	358.8	170.6	47.6%
Full Flavor 100s	468.9	244.7	52.2%
Lights 100s	355.7	185.7	52.2%

Data sourced from the 2011 CORESTA Collaborative Study.[\[1\]](#)

The reproducibility for NAT measurement under ISO smoking conditions ranged from 47% to 58%, while under the 'intense' smoking regime, it ranged from 47% to 83%.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the LC-MS/MS based analysis of NAT in cigarette mainstream smoke, as established by CORESTA Recommended Method 75.[1][2]

Smoke Generation and Sample Collection

- **Conditioning:** Cigarettes are conditioned for at least 48 hours in a controlled environment (22 ± 1 °C, 60 ± 2 % relative humidity).
- **Smoking:** Smoking is performed using a calibrated smoking machine according to either ISO 3308 (35 mL puff volume, 2-second puff duration, 60-second puff interval, no vent blocking) or Health Canada intense (55 mL puff volume, 2-second puff duration, 30-second puff interval, 100% vent blocking) smoking regimes.
- **Particulate Matter Collection:** The mainstream smoke particulate matter is collected on a 44 mm Cambridge filter pad.

Sample Preparation and Extraction

- **Internal Standard Addition:** Immediately after smoking, the Cambridge filter pad is placed in a flask, and a solution of deuterium-labeled internal standards (including NAT-d4) is added.[3]
- **Extraction:** An extraction solvent, typically an aqueous buffer, is added to the flask. The sample is then agitated (e.g., by shaking) for a specified period (e.g., 60 minutes) to extract the TSNAs.
- **Filtration:** The resulting extract is filtered to remove particulate matter.

Instrumental Analysis (LC-MS/MS)

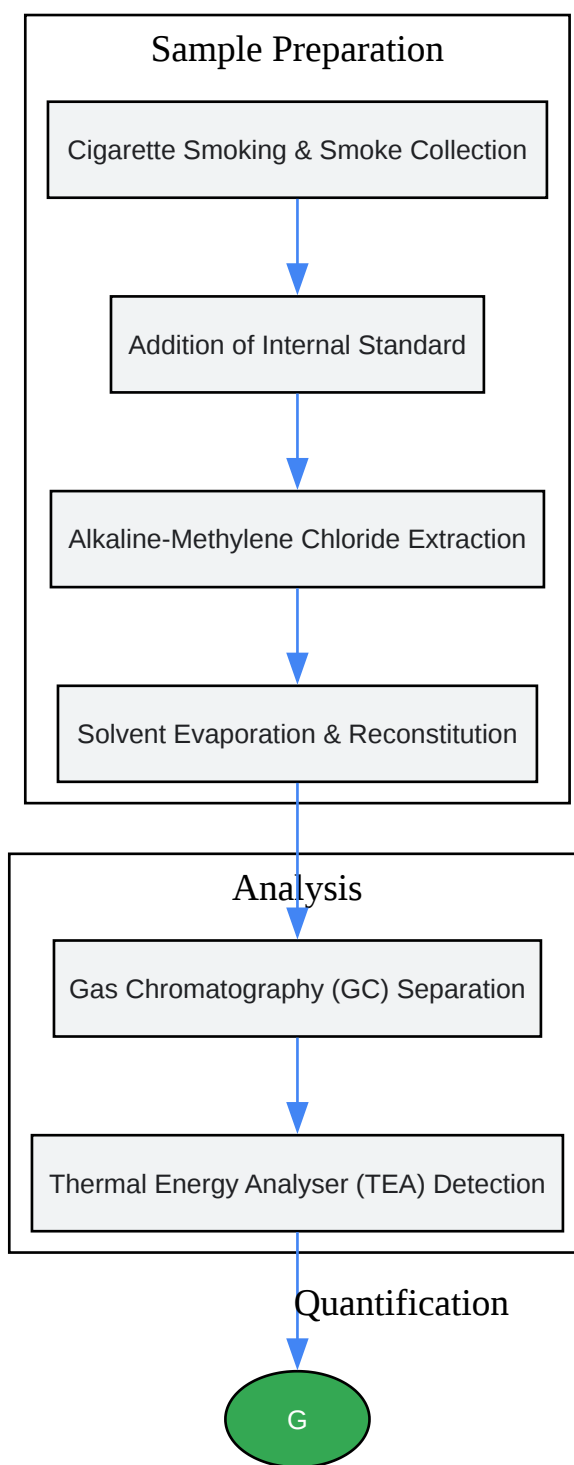
- **Chromatography:** The filtered extract is analyzed by reverse-phase high-performance liquid chromatography (HPLC).
- **Ionization:** The column effluent is ionized using an electrospray ionization (ESI) source.
- **Mass Spectrometry:** The ionized analytes are detected using a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific

precursor-to-product ion transitions for NAT and its labeled internal standard are monitored for quantification.

- Quantification: The concentration of NAT is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of NAT and the internal standard.

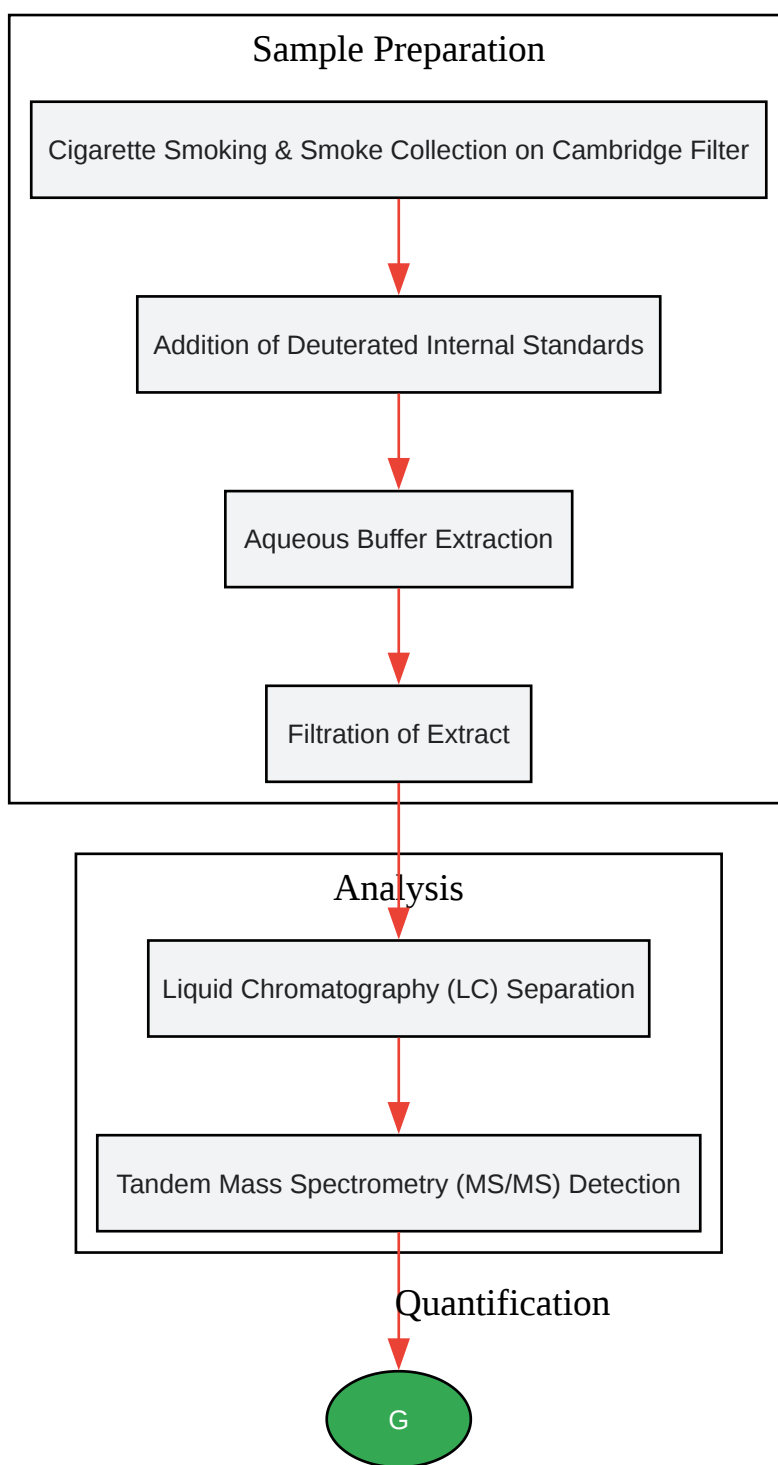
Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for both the older GC-TEA method and the current standard LC-MS/MS method.



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GC-TEA Method Workflow for NAT Analysis.



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LC-MS/MS Method Workflow for NAT Analysis.

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